1-Benzoxepin-4-ylmethanamine synthesis pathways
1-Benzoxepin-4-ylmethanamine synthesis pathways
The synthesis of 1-Benzoxepin-4-ylmethanamine (specifically the 2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethanamine scaffold) presents a classic challenge in heterocyclic chemistry: functionalizing the seven-membered oxepin ring at the 4-position, which is distal to the activating oxygen and benzylic positions.
This guide details the most robust, scalable synthetic pathway: The Homochromanone Expansion Route . This approach utilizes the well-established Friedel-Crafts cyclization to form the ring, followed by regioselective alpha-functionalization to install the methanamine handle.
Retrosynthetic Analysis
To design the synthesis, we deconstruct the target molecule (I) backwards to simple commercial precursors.
-
Disconnection 1 (C-N): The primary amine is derived from the reduction of a primary amide or nitrile .
-
Disconnection 2 (Functional Group Interconversion): The amide/nitrile precursor originates from an ester or carboxylic acid at the C4 position.
-
Disconnection 3 (C-C): The C4-substituent is installed via alpha-carboxylation of the C5-ketone (Homochromanone).
-
Disconnection 4 (Ring Closure): The 7-membered ring is formed via Intramolecular Friedel-Crafts Acylation .
-
Starting Materials: Phenol and
-Butyrolactone (or Ethyl 4-bromobutyrate).
Figure 1: Retrosynthetic logic flow from the target amine to commercial starting materials.
Detailed Synthetic Pathway
Phase 1: Construction of the Benzoxepin Scaffold
The foundation of this synthesis is the formation of 3,4-dihydro-1-benzoxepin-5(2H)-one (Homochromanone). This 7-membered ketone is the versatile platform for all subsequent functionalization.
Step 1: Synthesis of Ethyl 4-phenoxybutyrate
-
Reagents: Phenol, Ethyl 4-bromobutyrate, Potassium Carbonate (
), Acetone. -
Conditions: Reflux, 12-24 hours.
-
Mechanism: Williamson Ether Synthesis (
). -
Protocol: Dissolve phenol (1.0 eq) in acetone. Add anhydrous
(1.5 eq) and stir for 30 min. Add ethyl 4-bromobutyrate (1.1 eq) dropwise. Reflux until TLC indicates consumption of phenol. Filter inorganic salts and concentrate.
Step 2: Hydrolysis to 4-Phenoxybutyric Acid
-
Reagents: NaOH (aq), Ethanol.
-
Conditions: Room temperature to mild heat (
). -
Protocol: Treat the ester with 2M NaOH/EtOH. Acidify with HCl to precipitate the carboxylic acid. Recrystallize from hexane/ethyl acetate.
Step 3: Intramolecular Friedel-Crafts Cyclization
-
Reagents: Polyphosphoric Acid (PPA) or Eaton’s Reagent (
in ). -
Conditions:
, 2-4 hours.[1] -
Critical Note: PPA is preferred for its ability to act as both solvent and catalyst, driving the dehydration and acylation.
-
Product: 3,4-Dihydro-1-benzoxepin-5(2H)-one (Homochromanone).
Phase 2: Regioselective Functionalization at C4
The C5 ketone activates the C4 position (alpha-carbon), allowing for the introduction of the carbon handle required for the methanamine group.
Step 4: Alpha-Carboxylation (Claisen Condensation)
-
Reagents: Sodium Hydride (NaH), Diethyl Carbonate (
), Toluene/THF. -
Conditions: Reflux.[2]
-
Mechanism: Enolate formation at C4 followed by attack on the carbonate.
-
Protocol:
-
Wash NaH (2.0 eq) with hexane to remove oil. Suspend in dry Toluene.
-
Add Diethyl Carbonate (3.0 eq).
-
Add Homochromanone (1.0 eq) dropwise at reflux.
-
Observation: Evolution of
gas indicates reaction progress. -
Quench with acetic acid/ice water.
-
-
Product: Ethyl 5-oxo-2,3,4,5-tetrahydro-1-benzoxepin-4-carboxylate (Beta-keto ester).
Step 5: Deoxygenation of the C5 Ketone To obtain the saturated benzoxepin core, the C5 ketone must be removed while preserving the C4 ester.
-
Method A (Ionic Hydrogenation): Triethylsilane (
), Trifluoroacetic acid (TFA). -
Method B (Two-step): Reduction to alcohol (
) followed by elimination (TsOH) and catalytic hydrogenation ( ). -
Selected Protocol (Method B - High Fidelity):
-
Reduce ketone with
in MeOH at . -
Dehydrate the resulting alcohol with catalytic p-TsOH in refluxing Benzene (Dean-Stark trap) to form the C4-C5 alkene.
-
Hydrogenate the alkene using
under (1 atm) in EtOH.
-
-
Product: Ethyl 2,3,4,5-tetrahydro-1-benzoxepin-4-carboxylate .
Phase 3: Conversion to Methanamine
The final phase converts the ester handle into the primary amine.
Step 6: Amidation
-
Reagents: Ammonia (
) in Methanol (saturated solution). -
Conditions: Sealed tube,
, 24 hours. -
Product: 2,3,4,5-Tetrahydro-1-benzoxepin-4-carboxamide .
Step 7: Reduction to Amine
-
Reagents: Lithium Aluminum Hydride (
), dry THF. -
Conditions: Reflux, inert atmosphere (
or ). -
Protocol:
-
Suspend
(3.0 eq) in dry THF. -
Add the amide (as a solution in THF) dropwise.
-
Reflux for 4-6 hours.
-
Fieser Quench: Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate.
-
-
Final Product: 1-Benzoxepin-4-ylmethanamine .
Experimental Data Summary
| Step | Transformation | Reagents | Typical Yield | Key Observation |
| 1 | Ether Formation | Phenol, Ethyl 4-bromobutyrate, | 85-92% | Clear oil product |
| 2 | Hydrolysis | NaOH, EtOH | 95% | White crystalline solid |
| 3 | Cyclization | PPA, | 70-80% | Deep red reaction mixture; yellow oil product |
| 4 | C4-Carboxylation | NaH, Diethyl Carbonate | 65-75% | Solid beta-keto ester |
| 5 | Deoxygenation | 55-65% (over 3 steps) | Loss of C=O stretch in IR | |
| 6 | Amidation | 80-90% | Precipitates upon cooling | |
| 7 | Reduction | 75-85% | Basic extraction required |
Pathway Visualization
Figure 2: Step-by-step reaction flow from phenol to the target amine.
References
-
BenchChem. (2025).[1] A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine. Retrieved from
- Fontaine, G., et al. (1965). Recherches dans la série du benzoxépine: Synthèse de la dihydro-3,4 2H-benzoxépine-1 one-5. Bulletin de la Société Chimique de France, 1965, 1435. (Foundational work on Homochromanone synthesis via Friedel-Crafts).
-
Kwiecień, H. (2000). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. ResearchGate.[3] Retrieved from (Demonstrates analogous reduction techniques for benzoxepinones).
- Takeda Chemical Industries. (1999). Patent WO1999032468A1: Anilide derivatives, production and use thereof.
-
Eggler, J. F., et al. (1990). 3,4-dihydro-7-phenylmethoxy-1-benzoxepin-5(2H)-one synthesis. MolAid Chemical Database. Retrieved from

